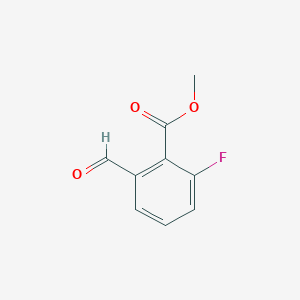

Methyl 2-formyl-6-fluorobenzoate

Overview

Description

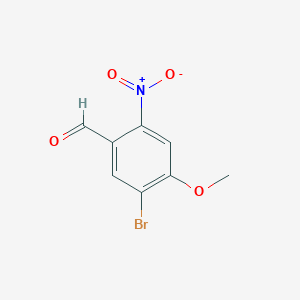

“Methyl 2-formyl-6-fluorobenzoate” is a chemical compound with the CAS Number: 1256593-43-7 . It has a molecular weight of 182.15 and its IUPAC name is methyl 2-fluoro-6-formylbenzoate . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid .Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-formyl-6-fluorobenzoate serves as a bioactive precursor in the synthesis of compounds exhibiting a range of pharmacological activities. Its significance as a structural component in organic synthesis stems from its versatility as a substrate. This compound is utilized in the preparation of medical products, highlighting its importance in synthetic chemistry and the pharmaceutical industry. The development of efficient synthetic routes for this compound, including both two-step and one-step methodologies, has been a subject of research, underlining its utility in the creation of new bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).

Applications in Organic Synthesis

The role of this compound in organic synthesis extends to the development of chemosensors, particularly for detecting various analytes. The compound's utility in creating sensors for metal ions, anions, and neutral molecules showcases its adaptability in chemical sensor technology. Its high selectivity and sensitivity make it a valuable tool in environmental monitoring, food safety, and clinical diagnostics (Roy, 2021).

Safety and Hazards

The safety data sheet for “Methyl 2-formyl-6-fluorobenzoate” indicates that it’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

methyl 2-fluoro-6-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIQGBVFPVWBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

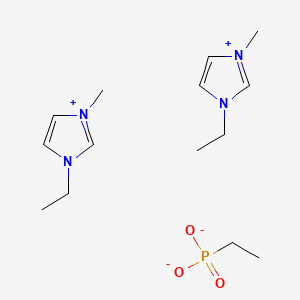

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

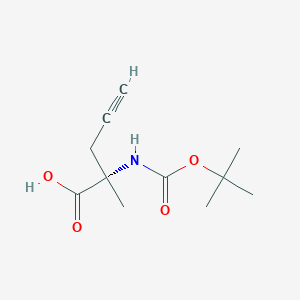

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)